molecular formula C26H34N6O3 B1150082 1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea

1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea

Cat. No.: B1150082
M. Wt: 478.59
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

GNE-555 is a novel, orally bioavailable, potent and selective mTOR inhibitor with potential anticancer activity. GNE-55 exhibited single-digit nanomolar mTOR cellular activity, excellent kinase selectivity, highly desirable free drug clearance, and excellent oral exposure in both mouse and dog. Furthermore, GNE-555 displayed similar efficacy at less than half the dose of GDC-0349 in a 14-day tumor growth inhibition study.

Scientific Research Applications

Green Synthesis of Novel Heterocycles

Research on the green synthesis of novel heterocycles, including Ethyl -6-methyl-2-oxo-4-(2-phenyl -1,2,3-triazol-4-yl) -3,4 dihydropyrimidine-5carboxylate, highlights the potential of using environmentally friendly methods to produce complex organic compounds like 1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea (Dawle et al., 2012).

Synthesis of Anticholinesterase Agents

The synthesis of various substituted phenyl ureas, including their potential as anticholinesterase agents, indicates the role of similar compounds in therapeutic applications, particularly in neurological disorders (Pejchal et al., 2011).

Biginelli Reaction for Heterocycle Synthesis

The Biginelli reaction, a method for synthesizing highly functionalized heterocycles, has been used to create compounds such as ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This method may be relevant for synthesizing this compound (Gonçalves et al., 2019).

Corrosion Inhibition in Mild Steel

1,3,5-triazinyl urea derivatives have been studied for their effectiveness in inhibiting corrosion in mild steel. This application suggests a potential use for similar urea derivatives in protecting metals from corrosion (Mistry et al., 2011).

Synthesis of PI3 Kinase Inhibitor Metabolites

In the context of cancer research, the synthesis of specific urea derivatives as metabolites of potent PI3 kinase inhibitors underscores the relevance of such compounds in therapeutic research (Chen et al., 2010).

Antioxidant Activity of Pyrimidinone Derivatives

Studies on the synthesis and evaluation of antioxidant activity of various urea derivatives point to the potential of these compounds in combating oxidative stress, which is crucial in various diseases including neurodegenerative disorders (George et al., 2010).

Properties

Molecular Formula

C26H34N6O3

Molecular Weight

478.59

IUPAC Name

1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea

InChI

InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1

SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CC4CCC3N4C5COC5)C(=N2)N6CCOCC6C

Appearance

Solid powder

Synonyms

GNE555;  GNE 555;  GNE-555.; 1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea
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1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea
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1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea
Reactant of Route 4
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1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea
Reactant of Route 5
Reactant of Route 5
1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea
Reactant of Route 6
Reactant of Route 6
1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea

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